molecular formula C15H23N3OS B2973695 N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide CAS No. 450340-03-1

N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide

Cat. No. B2973695
CAS RN: 450340-03-1
M. Wt: 293.43
InChI Key: XOHJGLRXSWDUKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme in the B-cell receptor (BCR) signaling pathway, which is crucial for the survival and proliferation of B cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for B cell malignancies and autoimmune diseases.

Scientific Research Applications

Synthetic Methodologies and Catalysts
Research has explored the synthesis and applications of related pyrazole derivatives, focusing on their utility in catalysis and organic synthesis. For example, the use of acrylamides derived from pyrazole compounds in asymmetric [3+2] cycloadditions with allenoates, facilitated by dipeptide-derived phosphines, demonstrates the potential of pyrazole derivatives as effective catalysts, offering regiospecific products with moderate enantioselectivities (Xiaoyu Han et al., 2011).

Biological Activities
The biological activities of pyrazole derivatives have been extensively investigated, highlighting their potential in developing new agrochemicals and pharmaceuticals. Notably, studies on pyrazole compounds as inhibitors of photosynthetic electron transport have unveiled their effectiveness, with some showing inhibitory properties comparable to commercial herbicides (C. B. Vicentini et al., 2005). Additionally, the design and synthesis of new pyrazole amide derivatives targeting the ecdysone receptor (EcR) have led to compounds with promising insecticidal activity, suggesting their utility in pest control applications (Xi-le Deng et al., 2016).

Material Science and Supramolecular Assembly
In material science, the supramolecular self-assembly properties of cyclopentane derivatives have been studied, revealing complex patterns of hydrogen bonding that dictate the racemic crystal structures of these compounds. Such studies provide insights into the design principles for new materials with desired properties (A. Kălmăn et al., 2001).

Synthetic Applications
The versatility of pyrazole derivatives in synthetic chemistry is further exemplified by their use in generating new compounds through 1,3-dipolar cycloadditions and rearrangements, offering a catalyst-free approach to novel benzamide derivatives (Wenjing Liu et al., 2014).

properties

IUPAC Name

N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3OS/c1-15(2,3)18-13(11-8-20-9-12(11)17-18)16-14(19)10-6-4-5-7-10/h10H,4-9H2,1-3H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOHJGLRXSWDUKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=C2CSCC2=N1)NC(=O)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide

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